(1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one
Description
Properties
IUPAC Name |
(1R,3S,5S,8aS)-1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7/c30-28-25-26(18-6-8-21-23(14-18)33-12-10-31-21)36-27(19-7-9-22-24(15-19)34-13-11-32-22)29(25)20(16-35-28)17-4-2-1-3-5-17/h1-9,14-15,20,25-27H,10-13,16H2/t20-,25+,26-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOGSSEBVUJMZ-YJECHUCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3[C@H]4C(=O)OC[C@@H](N4[C@@H](O3)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one is a complex organic molecule with potential biological activity. Its molecular formula is C28H25NO7, and it has garnered interest in pharmacological research due to its unique structural features that may confer specific biological properties.
Chemical Structure and Properties
The compound belongs to a class of oxazolidinones and dioxins which are known for their diverse biological activities. The stereochemistry indicated by the IUPAC name suggests that it may exhibit significant chirality-related effects in biological systems.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, initial studies indicate potential applications in various fields such as oncology and antimicrobial therapy.
Anticancer Activity
One of the primary areas of investigation for similar compounds is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds structurally related to This compound have shown promising results in inhibiting PARP activity:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 4 | 5.8 | PARP1 |
| Compound 10 | 0.88 | PARP1 |
These findings suggest that modifications to the structure can lead to enhanced potency against cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. For instance, derivatives with similar dioxin structures have exhibited significant antibacterial and antifungal activities:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 625–1250 against Staphylococcus aureus | Effective against Candida albicans |
| Compound B | Perfect activity against Pseudomonas aeruginosa | Not tested |
These results indicate that the biological activity can vary significantly based on structural modifications .
Case Studies
A notable case study involved the synthesis and testing of various dioxolane derivatives for their biological activities. The synthesized compounds were screened against several bacterial strains:
- Staphylococcus aureus : Some derivatives demonstrated MIC values ranging from 625–1250 µg/mL.
- Candida albicans : Most tested compounds showed effective antifungal activity.
This study highlights the importance of structure-activity relationships in developing new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The oxazolo[4,3-c][1,4]oxazine core is known for its ability to interfere with cellular processes involved in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further exploration in neuropharmacology .
Enzyme Inhibition
Preliminary studies suggest that (1R,3S,5S,8AS)-1,3-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydrooxazolo[4,3-c][1,4]oxazin-8(3H)-one may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may enhance therapeutic efficacy when used in combination therapies .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic functions essential for bacterial survival .
Organic Electronics
Due to its unique electronic properties and stability, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use as an active layer in these technologies .
Polymer Chemistry
In polymer chemistry, the compound can serve as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes with potential drug interaction implications. |
Chemical Reactions Analysis
Formation via Oxazine Adduct Condensation
The compound is synthesized through a multi-step protocol involving:
-
Morpholin-2-one preparation : (5S)-5-Phenylmorpholin-2-one hydrochloride is reacted with 1,4-benzodioxan-6-carboxaldehyde in toluene under nitrogen at reflux (110–120°C) using molecular sieves for 72 hours .
-
Cyclocondensation : The reaction forms an oxazolo-oxazine core via dehydrative cyclization. Trituration with diethyl ether yields the product as a yellow solid (54% yield) .
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₅NO₇ | |
| Molecular Weight | 487.5 g/mol | |
| Yield | 54% | |
| Purity (HPLC) | 95.4% |
Ring-Opening and Functionalization
The oxazine adduct undergoes ring-opening reactions:
-
Reaction with Pyrrolidone : Dissolved in chloroform at 0–5°C, the compound reacts with pyrrolidone for 16–18 hours, followed by acid hydrolysis (1 N HCl) and basification to yield (2S,3R,1″S)-3-(2′,3′-dihydrobenzo dioxin-6′-yl)-3-hydroxy-2-(2″-hydroxy-1″-phenylethylamino)-1-pyrrolidin-1-yl-propan-1-one (90% yield, m/z = 412.7) .
-
Reduction with LiAlH₄ : Treatment with lithium aluminium hydride in THF at 60–65°C reduces the ketone group to a secondary alcohol, forming (1R,2R,1″S)-1-(2′,3′-dihydrobenzo dioxin-6′-yl)-2-hydroxy-3-pyrrolidin-1-yl-propan-1-ol .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 6.86–6.76 (m, 3H, aromatic), 5.83 (d, J = 7.3 Hz, 1H), 4.24 (s, 4H, dioxane CH₂), 2.69–2.62 (m, 4H, pyrrolidine) .
Stereochemical Considerations
The stereochemistry is preserved via:
Eliglustat Intermediate
The compound is debenzylated via catalytic hydrogenation (Pd(OH)₂/C, trifluoroacetic acid) to form (1R,2R)-2-amino-1-(2′,3′-dihydrobenzo dioxin-6′-yl)-3-pyrrolidin-1-yl-propan-1-ol, which is acylated with octanoyl chloride to produce Eliglustat .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Debenzylation | Pd(OH)₂/C, TFA, H₂ | 85% |
| Acylation | Octanoyl chloride, DIPEA | 78% |
Stability and Purification
-
Trituration : Crude product is purified using diethyl ether to remove impurities .
-
Chromatography : Flash chromatography (ethyl acetate/hexane) isolates intermediates .
Research Findings
-
Synthetic Efficiency : The use of molecular sieves and azeotropic dehydration improves cyclocondensation yields .
-
Byproduct Management : Acidic workup (1 N HCl) minimizes side reactions during pyrrolidone incorporation .
-
Scalability : Gram-scale synthesis is feasible with consistent yields >50% .
This compound’s robust synthetic routes and functional versatility underscore its significance in pharmaceutical chemistry, particularly in therapies targeting lysosomal storage disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations:
Heterocycle Diversity: The target compound’s oxazolo-oxazin core is distinct from benzodiazepines (), pyrano-oxazins (), and triazoles (). Its fused oxygen-rich rings may enhance metabolic stability compared to sulfur-containing analogs (e.g., dithiazepinones in ) .
Stereochemical Complexity: The 1R,3S,5S,8aS configuration may confer selectivity in molecular recognition, akin to stereospecific pyrano-oxazin derivatives in carbohydrate-based drugs () .
Pharmacological Potential:
- Anticancer Activity: Dithiazepinones () and ferroptosis inducers () highlight the therapeutic relevance of heterocycles in oncology. The target compound’s rigid aromatic system could intercalate DNA or inhibit topoisomerases .
Q & A
Q. Basic
- NMR : H and C NMR to identify proton environments and carbon frameworks, particularly for distinguishing dihydrobenzo[d]ioxin substituents .
- X-ray crystallography : Definitive proof of stereochemistry, as used in related benzoxazepinone structures .
- DFT calculations : Predict vibrational frequencies and compare with experimental IR/Raman data to validate conformational stability .
How can researchers optimize reaction yields in multi-step syntheses?
Q. Advanced
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Microwave-assisted synthesis : Reduce reaction times and improve selectivity, as demonstrated in triazole-thione syntheses .
- In-line analytics : Use HPLC-MS to monitor intermediates and adjust conditions dynamically, minimizing side products .
What strategies resolve contradictions in bioactivity data across studies?
Q. Advanced
- Replicate experimental conditions : Standardize cell lines, assay protocols (e.g., IC50 measurements), and compound purity (>95%, verified via HPLC) to reduce variability .
- Meta-analysis : Pool data from independent studies and apply statistical models (e.g., ANOVA) to identify confounding factors like solvent residues or isomer impurities .
How can computational models predict its environmental fate and metabolic pathways?
Q. Advanced
- QSAR modeling : Relate molecular descriptors (logP, polar surface area) to biodegradation rates, as in environmental fate studies of similar heterocycles .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolism sites .
- Ecotoxicology assays : Combine with LC-MS/MS to track degradation products in simulated ecosystems .
What parameters are critical in experimental designs for studying its reactivity?
Q. Basic
- Randomized block designs : Control for batch variability in catalytic reactions or biological assays .
- Negative controls : Include solvent-only and scaffold analogs to isolate background effects .
- Replicates : Use ≥3 technical replicates for kinetic studies to ensure statistical robustness .
What methodologies assess metabolic stability in biological systems?
Q. Advanced
- Hepatocyte incubations : Monitor parent compound depletion via LC-MS over 24–72 hours, calculating half-life (t½) .
- Radiolabeling : Incorporate C at the phenyl or dioxin moieties to trace metabolites in urine/feces .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
How can stability under varying pH and temperature be systematically analyzed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
